N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-4,5-dimethoxy-2-nitrobenzamide N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-4,5-dimethoxy-2-nitrobenzamide
Brand Name: Vulcanchem
CAS No.: 941899-74-7
VCID: VC7123139
InChI: InChI=1S/C21H28N4O5/c1-23(2)15-9-7-14(8-10-15)18(24(3)4)13-22-21(26)16-11-19(29-5)20(30-6)12-17(16)25(27)28/h7-12,18H,13H2,1-6H3,(H,22,26)
SMILES: CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC)N(C)C
Molecular Formula: C21H28N4O5
Molecular Weight: 416.478

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-4,5-dimethoxy-2-nitrobenzamide

CAS No.: 941899-74-7

Cat. No.: VC7123139

Molecular Formula: C21H28N4O5

Molecular Weight: 416.478

* For research use only. Not for human or veterinary use.

N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-4,5-dimethoxy-2-nitrobenzamide - 941899-74-7

Specification

CAS No. 941899-74-7
Molecular Formula C21H28N4O5
Molecular Weight 416.478
IUPAC Name N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-4,5-dimethoxy-2-nitrobenzamide
Standard InChI InChI=1S/C21H28N4O5/c1-23(2)15-9-7-14(8-10-15)18(24(3)4)13-22-21(26)16-11-19(29-5)20(30-6)12-17(16)25(27)28/h7-12,18H,13H2,1-6H3,(H,22,26)
Standard InChI Key IFSKBIHRBZFVPA-UHFFFAOYSA-N
SMILES CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC)N(C)C

Introduction

Structural Characteristics

This compound belongs to the class of benzamides and features multiple functional groups contributing to its chemical properties:

  • Core Structure: The molecule contains a benzamide backbone substituted with a nitro group at the 2-position and two methoxy groups at the 4- and 5-positions.

  • Side Chain: A dimethylamino-substituted phenyl group is attached via a two-carbon linker that includes another dimethylamino group.

  • Molecular Formula: The exact molecular formula for this compound can be derived from its name, indicating its high degree of substitution and complexity.

Synthesis

While specific synthesis protocols for this compound are not readily available in the provided sources, general methods for similar benzamide derivatives involve:

  • Preparation of Benzamide Core:

    • Starting from 4,5-dimethoxy-2-nitrobenzoic acid or its derivatives.

    • Conversion to benzamide via amide bond formation using reagents like thionyl chloride or carbodiimides.

  • Introduction of Side Chains:

    • Alkylation or reductive amination to attach the dimethylamino-substituted phenyl group.

    • Use of intermediates such as haloalkanes or aldehydes to build the two-carbon linker.

  • Purification:

    • Techniques like recrystallization or chromatography ensure high-purity products.

Pharmacological Relevance

Compounds with similar structures often exhibit biological activity due to their ability to interact with enzymes or receptors. For instance:

  • Nitrobenzamide Derivatives: Known for their roles in anti-cancer and anti-inflammatory research due to their ability to inhibit specific enzymes.

  • Dimethylamino Groups: Frequently found in drugs targeting the central nervous system (e.g., acetylcholinesterase inhibitors).

Antioxidant Activity

Research on related compounds (e.g., 4,5-dimethoxy-2-nitrobenzohydrazides) highlights their potential as antioxidants and enzyme inhibitors . This suggests that N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-4,5-dimethoxy-2-nitrobenzamide might also exhibit similar properties.

Material Science Applications

The electron-rich aromatic system and nitro functionality may make this compound suitable for use in organic electronics or as a precursor for dyes.

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